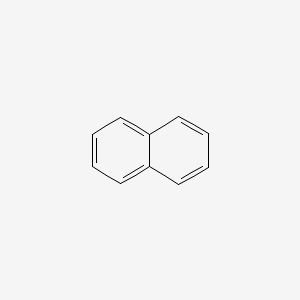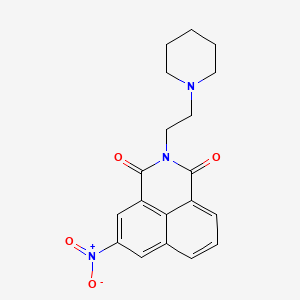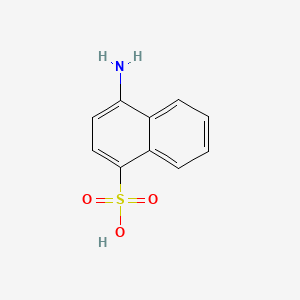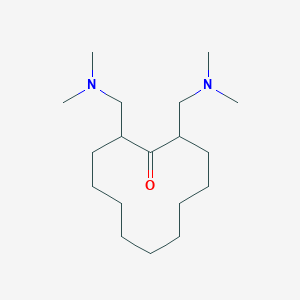![molecular formula C7H12N2O6P2 B1677986 [1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid CAS No. 105462-22-4](/img/structure/B1677986.png)
[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
NE11808 undergoes various chemical reactions, including:
Oxidation: NE11808 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in NE11808.
Substitution: NE11808 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
NE11808 has a wide range of scientific research applications:
Mechanism of Action
NE11808 exerts its effects by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway . This inhibition prevents the biosynthesis of isoprenoid lipids, which are essential for the prenylation of small GTPase signaling proteins . These proteins play a crucial role in various cellular functions, including cell growth and differentiation .
Comparison with Similar Compounds
NE11808 is unique compared to other inhibitors of farnesyl pyrophosphate synthase due to its specific molecular structure and high potency . Similar compounds include:
Alendronate: Another inhibitor of farnesyl pyrophosphate synthase, used primarily in the treatment of osteoporosis.
Risedronate: Similar to alendronate, used for bone-related diseases.
Zoledronate: A potent inhibitor with applications in cancer therapy. NE11808 stands out due to its specific binding affinity and effectiveness in inhibiting the target enzyme.
Properties
CAS No. |
105462-22-4 |
|---|---|
Molecular Formula |
C7H12N2O6P2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
[1-phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid |
InChI |
InChI=1S/C7H12N2O6P2/c10-16(11,12)7(17(13,14)15)5-9-6-3-1-2-4-8-6/h1-4,7H,5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI Key |
BHVCADPDEFLLGM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NCC(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=NC(=C1)NCC(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
105462-22-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NE11808; NE 11808; NE-11808. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


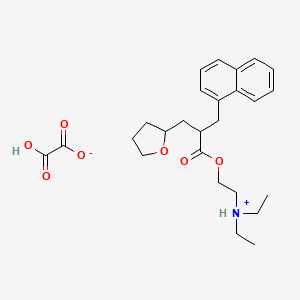

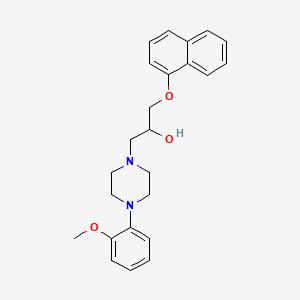
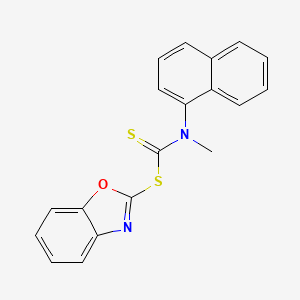

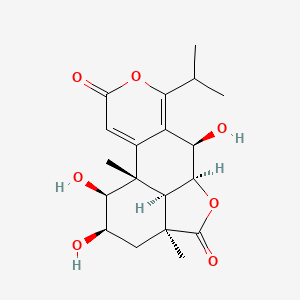
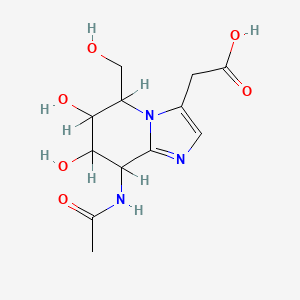

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/structure/B1677913.png)
